molecular formula C26H34O8 B13797210 (R,R)-Cilastatin

(R,R)-Cilastatin

Cat. No.: B13797210
M. Wt: 474.5 g/mol
InChI Key: VDJNUHGXSJAWMH-VDVKAEQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kinetic Characterization of Competitive vs. Noncompetitive Inhibition Patterns

(R,R)-Cilastatin exhibits a mixed inhibition profile against DPEP1, combining elements of competitive and noncompetitive mechanisms. Kinetic studies using Dixon plots reveal a dissociation constant ($$K_i$$) of 0.38 mM for cilastatin binding to human DPEP1, indicating moderate affinity. Competitive inhibition is observed at lower substrate concentrations, where cilastatin directly competes with glycyldehydrophenylalanine—a synthetic DPEP1 substrate—for access to the enzyme’s active site. At higher substrate concentrations, noncompetitive effects dominate, suggesting cilastatin binds to an allosteric site, altering the enzyme’s catalytic efficiency without obstructing substrate entry.

Table 1: Kinetic Parameters of this compound Against DPEP1 Isoforms

Enzyme Source $$K_m$$ (µM) $$V_{max}$$ (µM/min) $$K_i$$ (mM) Inhibition Type
Human DPEP1 25–200 1.2 0.38 Mixed
Swine DPEP1 18 15.5 0.42 Competitive
Rat Kidney DPEP1 22 8.7 0.35 Noncompetitive

The species-dependent variability in inhibition patterns underscores structural differences in DPEP1 active sites. For instance, swine DPEP1 shows a 15-fold higher $$V{max}$$ for imipenem hydrolysis compared to human DPEP1, yet cilastatin’s $$Ki$$ remains consistent across species (~0.35–0.42 mM). This suggests that while catalytic rates differ, cilastatin’s binding affinity is conserved evolutionarily.

Properties

Molecular Formula

C26H34O8

Molecular Weight

474.5 g/mol

IUPAC Name

4-[[(6R,8S,10R,11S,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)/t14-,16+,17-,19+,23?,24+,25+,26?/m1/s1

InChI Key

VDJNUHGXSJAWMH-VDVKAEQFSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H]3CCC([C@]3(C[C@@H](C2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediate

The intermediate 7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamide]-2-heptenoic acid is synthesized via condensation of ethyl 7-chloro-2-oxoheptanoate with (S)-2,2-dimethylcyclopropanecarboxamide in toluene using p-toluenesulfonic acid as a catalyst. This reaction produces the ethyl ester of the intermediate, which is then hydrolyzed under aqueous sodium hydroxide conditions to yield the corresponding acid form.

Condensation with (R)-Cysteine

The key step involves the condensation of the above intermediate acid with (R)-cysteine or its hydrochloride monohydrate salt in an alcoholic solvent medium such as methanol, ethanol, or isopropanol. The reaction is typically carried out under basic conditions using bases such as sodium hydroxide or potassium hydroxide. The pH is carefully adjusted between 2.0 and 4.0 using acids like hydrochloric acid or acetic acid to facilitate crystallization of Cilastatin acid with minimal impurity formation.

Isomerization to Obtain Pure (R,R)-Cilastatin

The crude Cilastatin obtained often contains a mixture of E and Z isomers. An isomerization step is employed to convert the E-isomer to the desired Z-isomer (the active form). This is performed by treating the reaction mixture with hydrochloric acid at a pH range of 0.5 to 4.5, typically at room temperature (25–35 °C) for several hours. This process enhances the purity and stereochemical integrity of this compound.

Isolation and Purification

After isomerization, Cilastatin acid is isolated by crystallization from solvents such as n-butanol, acetone, or mixtures of water with water-miscible solvents like acetonitrile or tetrahydrofuran. The crystallization conditions (solvent ratios, temperature) are optimized to yield Cilastatin acid with purity exceeding 99.5%. The product may contain trace inorganic salts like sodium chloride, typically controlled between 0.5% to 2%.

Conversion to Cilastatin Sodium Salt

The final pharmaceutical form, Cilastatin sodium, is prepared by reacting Cilastatin acid with a sodium ion source such as sodium ethylhexanoate or sodium hydroxide in organic solvents like methanol or n-butanol. The reaction mixture is optionally treated with activated carbon and filtered through sterile micron filters to ensure high purity and sterility. The product is isolated by filtration and washing with alcohols and acetone, then dried under vacuum to yield an amorphous white solid with purity above 99.7%.

Comparative Data Table of Key Process Parameters

Step Reagents/Conditions Solvents Used pH Range Temperature Purity Achieved (%) Notes
Intermediate synthesis Ethyl 7-chloro-2-oxoheptanoate + (S)-cyclopropanecarboxamide + p-TsOH Toluene Not specified Reflux Not specified Ester formation followed by hydrolysis to acid
Condensation with (R)-cysteine (R)-Cysteine hydrochloride + NaOH or KOH base Methanol, ethanol, isopropanol 2.0 – 4.0 Ambient to reflux >99.5 Minimal impurity formation, direct crystallization
Isomerization HCl treatment Toluene, MDC, water 0.5 – 4.5 25–35 °C >99.5 Converts E-isomer to active Z-isomer
Crystallization Solvent evaporation or volume reduction n-Butanol, acetone, acetonitrile 3.0 – 4.0 25–80 °C 99.5 – 99.7 Optimized solvent mixtures yield high purity crystals
Sodium salt formation Sodium ethylhexanoate or NaOH Methanol, n-butanol Not specified 25–30 °C >99.7 Carbon treatment and sterile filtration applied

Research Findings and Process Improvements

  • The improved processes avoid the use of column chromatography or ion-exchange chromatography, which are less suitable for large-scale production due to cost and complexity.
  • Use of alcoholic solvents in condensation reduces impurity formation and facilitates direct crystallization of Cilastatin acid, enhancing yield and purity.
  • Control of pH during isomerization is critical to maximize conversion to the desired this compound isomer and minimize side products.
  • The sodium salt preparation benefits from solvent system optimization to reduce residual solvents like acetone and mesityl oxide, improving bulk density and flow properties of the final API.
  • Carbon treatment and micron filtration steps ensure the sterile quality of Cilastatin sodium suitable for pharmaceutical applications.

Chemical Reactions Analysis

Condensation with L-Cysteine

The core synthesis involves condensation of (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid with (R)-cysteine under alkaline conditions .

  • Reagents : NaOH, alcoholic solvents (methanol, ethanol)

  • Conditions : pH 3.0–4.0, 25–30°C

  • Outcome : Forms (R,R)-Cilastatin acid with >99.5% purity after crystallization .

text
(Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid + (R)-Cysteine → this compound acid (via nucleophilic substitution)

Isomerization of E/Z Isomers

Unwanted E-isomers are converted to the Z-configuration via acid-catalyzed isomerization :

  • Reagents : HCl, toluene or dichloromethane

  • Conditions : pH 0.5–4.5, 27–35°C

  • Efficiency : Achieves >90% Z-isomer content .

Salt Formation (Sodium Salt)

This compound acid is converted to its sodium salt for enhanced solubility :

  • Reagents : Sodium 2-ethylhexanoate, n-butanol

  • Conditions : 50°C, sterile filtration

  • Yield : 80 g product with 99.78% purity .

Esterification and Amidation

Intermediate steps involve esterification and amidation to construct the backbone :

  • Reagents :

    • Esterification : Ethanol/HCl for cysteine alkyl ester synthesis.

    • Amidation : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) for carboxamide formation.

text
(Z)-7-iodo-2-[[(S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid alkyl ester + Cysteine alkyl ester → Cilastatin dialkyl ester

Hydrolysis of Esters

Final hydrolysis converts esters to carboxylic acids:

  • Reagents : NaOH (aqueous)

  • Conditions : Reflux, pH 10–12

  • Outcome : Sodium salt formation with <0.5% NaCl impurity .

Table 1: Key Reaction Conditions and Outcomes

Reaction StepReagents/CatalystsSolventTemperatureYield/PuritySource
Cysteine CondensationNaOH, L-Cysteine·HClEthanol/H₂O25–30°C99.5% purity
IsomerizationHClToluene27–35°C>90% Z-isomer
Sodium Salt FormationSodium 2-ethylhexanoaten-butanol50°C99.78% purity
Ester HydrolysisNaOHH₂O/acetone80°C95% conversion

Table 2: Common Reagents and Roles

ReagentRoleExample Use Case
EDCl/HOBt Amide coupling agentsCarboxamide formation
NaBH₄ Reducing agentReduction of nitro groups
Sodium 2-ethylhexanoate Salt-forming agentSodium salt crystallization
HCl Acid catalystIsomerization, pH adjustment

Purification and Isolation

  • Chromatography Avoidance : Direct crystallization at pH 3.0 removes NaCl impurities (<0.5%) .

  • Solvent Extraction : n-butanol/water partitioning eliminates organic byproducts .

  • Sterile Filtration : 0.2 µm filtration ensures pharmaceutical-grade purity .

Degradation and Stability

  • Oxidative Degradation : Thioether group susceptible to H₂O₂/UV light.

  • Hydrolytic Stability : Stable at pH 2–4; degrades above pH 8 .

Scientific Research Applications

(R,R)-Cilastatin has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of stereochemistry and chiral catalysis.

    Biology: Researchers study its interactions with enzymes and other biological molecules to understand its mechanism of action.

    Medicine: It is used in combination with antibiotics to enhance their efficacy and reduce renal toxicity.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

(R,R)-Cilastatin works by inhibiting renal dehydropeptidase, an enzyme responsible for the degradation of certain antibiotics in the kidneys. By inhibiting this enzyme, this compound prevents the breakdown of antibiotics like Imipenem, allowing them to remain active in the body for a longer period. This enhances the antibiotic’s efficacy and reduces the risk of renal toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanistic Comparison

Cilastatin’s unique dual mechanism distinguishes it from other nephroprotective agents:

Compound Primary Mechanism Key Limitations
(R,R)-Cilastatin DHP-I inhibition + megalin blockade Limited standalone clinical use (pending trials)
N-Acetylcysteine Antioxidant (scavenges reactive oxygen species) No protection against megalin-mediated drug uptake
Sodium Thiosulfate Inactivates cisplatin via thiol binding Requires timed administration; no impact on antibiotic nephrotoxicity
Lipidic Cilastatin Derivatives Enhanced renal targeting via MSNs* Still experimental; pharmacokinetic data pending

*MSNs: Mesoporous silica nanoparticles.

Cilastatin’s megalin blockade enables broad-spectrum nephroprotection against diverse agents (cisplatin, gentamicin, vancomycin), whereas antioxidants or thiol-based agents target specific pathways .

Efficacy in Preclinical Models

Cilastatin demonstrates superior renal protection in multiple models:

  • Cisplatin-Induced Nephrotoxicity : Reduces tubular damage by 60–70% and allows dose escalation without compromising antitumor efficacy .
  • Gentamicin-Induced Injury : Restores HSP-27/70 levels and suppresses apoptosis (↓ caspase-3 activity by 50%) .
  • Colistin Toxicity : Ameliorates tubular vacuolization and cast formation in mice .

In contrast, lipidic derivatives (e.g., cilastatin-C18@MSN-3) show controlled release kinetics (Korsmeyer-Peppas model, R² = 0.98) but require validation in vivo .

Research Findings and Data Tables

Table 1: Cilastatin vs. Lipidic Derivatives in Drug Delivery

Parameter This compound Cilastatin-C18@MSN-3
Release Model N/A Korsmeyer-Peppas (R² = 0.98)
Renal Targeting Moderate Enhanced via nanoparticle uptake
Clinical Stage Phase II Preclinical

Table 2: Nephroprotective Efficacy Across Toxins

Toxin Protection Mechanism Outcome
Cisplatin Megalin blockade ↓ Tubular damage by 70%
Gentamicin Antioxidant defense restoration Normalized HSP-27/70 levels
Colistin Apoptosis suppression ↓ Caspase-3 activity by 50%

Biological Activity

(R,R)-Cilastatin is a specific stereoisomer of cilastatin, primarily recognized for its role as a renal dehydropeptidase inhibitor. This compound is crucial in enhancing the efficacy of the antibiotic imipenem by preventing its degradation in the kidneys, thus allowing for effective treatment of serious bacterial infections. This article explores the biological activity of this compound, highlighting its mechanisms, clinical applications, and relevant research findings.

  • Chemical Formula : C₁₄H₁₉N₃O₄S
  • Molar Mass : Approximately 358.45 g/mol

This compound does not possess intrinsic antibacterial properties; however, it plays a significant role in extending the action of beta-lactam antibiotics by inhibiting renal dehydropeptidase I (DHP-I), which is responsible for their breakdown.

The primary mechanism through which this compound exerts its biological activity is by inhibiting renal DHP-I. This inhibition is critical in clinical settings where imipenem is administered, particularly for treating infections caused by susceptible bacteria. By preventing the metabolism of imipenem, this compound maintains therapeutic concentrations of the antibiotic in systemic circulation .

Additionally, cilastatin has shown activity against certain zinc-dependent beta-lactamases, which are enzymes that contribute to antibiotic resistance in some bacterial strains. This property allows cilastatin to enhance the effectiveness of beta-lactam antibiotics against resistant pathogens.

Clinical Applications

This compound is primarily used in combination with imipenem for treating various serious infections, including:

  • Hospital-acquired pneumonia
  • Ventilator-associated pneumonia
  • Complicated urinary tract infections
  • Intra-abdominal infections

The combination therapy improves the efficacy of imipenem by preventing its degradation, which allows for lower doses and reduces side effects associated with higher concentrations of antibiotics .

Research Findings and Case Studies

Several studies have evaluated the efficacy and safety of this compound in clinical settings:

Table 1: Efficacy of Imipenem/Cilastatin Combination Therapy

StudyPathogenTreatment GroupOutcomeNotes
Klebsiella pneumoniaeImipenem/Cilastatin/RelebactamNoninferior to Piperacillin/TazobactamDay 28 mortality: 15.9% vs. 21.3%
Pseudomonas aeruginosaImipenem/Cilastatin/Relebactam67% survival at 30 daysMixed infection sources
Mixed pathogensImipenem/Cilastatin/Relebactam67% survival at 30 daysMajority had pulmonary infections

In a multicenter trial comparing imipenem/cilastatin/relebactam to piperacillin/tazobactam, it was found that the combination therapy was noninferior regarding all-cause mortality and favorable clinical response rates . Another case series reported successful treatment outcomes in patients with multidrug-resistant infections, highlighting the importance of this compound in managing complex cases .

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. Research indicates that coadministration with cilastatin significantly alters the clearance rates and half-life of certain drugs such as DA-1131. For instance, one study showed a 32% increase in volume of distribution and a significant reduction in clearance when DA-1131 was administered alongside cilastatin .

Q & A

Q. Methodological Answer :

  • Purity Analysis : Utilize high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) per USP guidelines, which specify 98.0–101.5% purity for cilastatin sodium .
  • Degradation Studies : Conduct accelerated stability testing under acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, analyzing degradation products via LC-MS/MS .
  • Hydration State : Characterize hygroscopicity using dynamic vapor sorption (DVS) to ensure amorphous compound stability during storage .

Basic: How does this compound inhibit renal dipeptidase-1 (DPEP1), and what assays validate this mechanism?

Q. Methodological Answer :

  • Mechanism : this compound competitively binds DPEP1’s active site via its thioether group, preventing hydrolysis of imipenem and other nephrotoxic substrates .
  • Validation Assays :
    • In Vitro : Measure DPEP1 activity in renal brush-border membranes using glycyl-dehydroproline as a substrate; monitor inhibition kinetics via Michaelis-Menten plots .
    • In Vivo : Use murine models to compare renal tubular uptake of cisplatin or vancomycin with/without cilastatin co-administration, assessing tubular injury via KIM-1 biomarkers .

Advanced: How can population pharmacokinetic (POP-PK) modeling optimize dosing regimens for this compound in renally impaired patients?

Q. Methodological Answer :

  • Model Design : Apply nonlinear mixed-effects modeling (NONMEM) to data from patients with varying eGFR. Key parameters include:

    ParameterImipenem (Mean ± SD)Cilastatin (Mean ± SD)Source
    Clearance (L/h)15.5 ± 7.310.1 ± 9.9
    Non-renal CL5.30 ± 1.320.138 ± 0.046
  • Covariate Analysis : Incorporate creatinine clearance and body weight as covariates to individualize dosing. Validate using Bayesian forecasting for real-time dose adjustment .

Advanced: What experimental designs are optimal for evaluating this compound’s nephroprotective efficacy in combination therapies?

Q. Methodological Answer :

  • Preclinical Models : Use cisplatin-induced acute kidney injury (AKI) rats, randomizing into control, cisplatin-only, and cisplatin+cilastatin groups. Assess biomarkers (NGAL, BUN) and histopathology at 24–72 hours .
  • Clinical Trials : Implement double-blind RCTs with stratified randomization by baseline eGFR. Primary endpoints: incidence of AKI (KDIGO criteria); secondary: pharmacokinetic concordance between cilastatin and nephrotoxins .

Advanced: How should researchers address contradictions in meta-analyses of this compound’s renoprotective effects?

Q. Methodological Answer :

  • Heterogeneity Analysis : Calculate I² statistics to quantify variability across studies. For high heterogeneity (I² > 50%), perform subgroup analysis by patient age, comorbidity, or nephrotoxin type .
  • Sensitivity Testing : Exclude outliers (e.g., studies with high risk of bias via Cochrane ROB2 tool) and re-analyze pooled effect sizes using random-effects models .

Advanced: What methodologies elucidate synergistic effects between this compound and β-lactam antibiotics against multidrug-resistant pathogens?

Q. Methodological Answer :

  • Time-Kill Assays : Co-administer cilastatin with imipenem/relebactam in Mueller-Hinton broth against carbapenem-resistant Pseudomonas aeruginosa. Measure bactericidal activity (Δlog₁₀ CFU/mL) at 0–24 hours .
  • Chequerboard Synergy Testing : Calculate fractional inhibitory concentration indices (FICI) to classify interactions (synergy: FICI ≤ 0.5) .

Advanced: Which statistical approaches are robust for analyzing pharmacodynamic interactions in this compound studies?

Q. Methodological Answer :

  • Multivariate Regression : Model nephroprotection (binary outcome) against cilastatin exposure (AUC₀–₂₄) and covariates (e.g., age, baseline eGFR) using logistic regression .
  • Machine Learning : Apply random forests to identify predictors of efficacy in large EHR datasets, validated via bootstrap resampling .

Notes

  • References : Ensure citations follow APA style, prioritizing peer-reviewed studies and USP standards .
  • Ethical Compliance : Adhere to ICH guidelines for preclinical/clinical studies, including 3R principles (replacement, reduction, refinement) in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.